5-iodo-6-methyl-1H-indole
Overview
Description
5-iodo-6-methyl-1H-indole is a heterocyclic compound with the chemical formula C9H8IN . It belongs to the indole family, which is a significant class of organic compounds found in natural products, pharmaceuticals, and drug molecules. The indole ring system plays a crucial role in cell biology and exhibits various biologically relevant properties .
Synthesis Analysis
The synthesis of 5-iodo-6-methyl-1H-indole involves introducing an iodine atom at the 5-position of the indole ring. Specific synthetic methods may vary, but one approach is to start from a suitable precursor (such as 6-methylindole) and selectively iodinate it using appropriate reagents. Further optimization and purification steps are necessary to obtain the desired product .
Molecular Structure Analysis
The molecular structure of 5-iodo-6-methyl-1H-indole consists of a six-membered indole ring fused with a five-membered iodine-containing ring. The iodine atom is attached to the 5-position of the indole ring, while the methyl group is at the 6-position. The overall structure contributes to its biological activity and reactivity .
Chemical Reactions Analysis
5-iodo-6-methyl-1H-indole can participate in various chemical reactions, including substitution, cyclization, and functional group transformations. For instance, it can undergo cross-coupling reactions with other organic halides or nucleophiles to form more complex derivatives. Understanding its reactivity is essential for designing novel compounds with specific properties .
Physical And Chemical Properties Analysis
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-iodo-6-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAULZGUGXGAKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646650 | |
Record name | 5-Iodo-6-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-6-methyl-1H-indole | |
CAS RN |
1000343-19-0 | |
Record name | 5-Iodo-6-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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